2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 3-ethynylphenyl group. The presence of the ethynyl group imparts significant reactivity, making it a valuable intermediate in various organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
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Preparation of 3-Ethynylphenylboronic Acid: : This is achieved by the reaction of 3-ethynylphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran.
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Formation of the Dioxaborolane Ring: : The 3-ethynylphenylboronic acid is then reacted with pinacol in the presence of a dehydrating agent such as toluene. The reaction proceeds under reflux conditions to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of automated systems for reagent addition and temperature control can further improve the reproducibility and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alkenes or alkanes.
Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon or hydrogen gas are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Mechanism of Action
The mechanism of action of 2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl group and the boron atom. The ethynyl group can undergo addition reactions, while the boron atom can form stable complexes with other molecules, facilitating catalytic processes. The compound’s reactivity is largely influenced by the electronic properties of the substituents on the phenyl ring and the dioxaborolane ring.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the ethynyl group and has different reactivity.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the ethynyl group.
3-Ethynylphenylboronic Acid: Contains the ethynyl group but lacks the dioxaborolane ring.
Uniqueness
2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the ethynyl group and the dioxaborolane ring, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications.
Properties
IUPAC Name |
2-(3-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2/c1-6-11-8-7-9-12(10-11)15-16-13(2,3)14(4,5)17-15/h1,7-10H,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDFLZSEQGKSDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726236 | |
Record name | 2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946168-04-3 | |
Record name | 2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Ethynyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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